2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol
Overview
Description
"2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol" is a chemical compound that falls within the category of organic compounds known for their potential applications in various fields, including material science and pharmacology. While direct studies on this specific compound are limited, insights can be drawn from related research.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions such as condensation of aldehydes or ketones with primary amines, demonstrating the versatile routes available for creating complex molecules including Schiff bases and their derivatives. A study by Kusumaningrum et al. (2021) describes the synthesis of a Schiff base compound through a stirrer method, highlighting the efficiency of such synthetic routes (Kusumaningrum et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol" has been characterized by various spectroscopic techniques, including NMR, IR, and X-ray diffraction. For example, the structure and dynamic characteristics of a water-ethanol-2-methoxy-4-(2-hydroxypropyl)phenol mixture were studied under subcritical conditions, revealing the formation of hydrogen bonds between molecules (Bogdan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include azo-coupling reactions, as seen in the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol by Micheletti et al. (2020). These reactions are essential for creating complex organic molecules with specific functional properties (Micheletti et al., 2020).
Physical Properties Analysis
The physical properties of organic compounds like "2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol" can be significantly influenced by their molecular structure. For instance, Varfolomeev et al. (2010) conducted thermochemical and spectroscopic studies on methoxyphenols, providing insights into their stability and reactivity (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of such compounds, are closely linked to their molecular geometry and the presence of functional groups. Studies on Schiff bases and related compounds demonstrate their potential as antioxidants and in applications requiring specific chemical interactions (Kusumaningrum et al., 2021).
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
- A study by Viji et al. (2020) explored the molecular structure and spectroscopic data of a similar compound, focusing on its molecular parameters, intramolecular charge transfer, and biological effects predicted through molecular docking results.
Chemistry of Reactive Lignin Intermediates
- Research on the products of addition of methanol and water to vinyl-substituted quinone methides, which include similar compounds, was conducted by Hemmingson (1977). This study contributes to understanding the chemistry of lignin intermediates.
Fluorescence Spectral Studies
- An investigation into the interaction of similar phenolic compounds with Bovine Serum Albumin (BSA) was done by Ghosh et al. (2016), providing insights into the binding and quenching mechanisms.
Phenol Derivatives from Stereum hirsutum
- Research by Duan et al. (2015) identified new phenol derivatives, including structures similar to the target compound, from Stereum hirsutum, illustrating the diversity of naturally occurring phenolic compounds.
Molecular Docking Studies for Therapeutic Potential
- A study by Nair et al. (2014) synthesized derivatives of similar compounds and explored their inhibitory effects towards various protein receptors, highlighting their potential therapeutic applications.
Dynamic Characteristics in Subcritical Conditions
- The structural and dynamic parameters of a three-component mixture involving a similar compound were analyzed by Bogdan et al. (2021), focusing on hydrogen bond formation and stability under subcritical conditions.
Anticancer Activity Studies
- The anticancer activity of a compound structurally similar to the target molecule was assessed by Sukria et al. (2020) against T47D breast cancer cells, contributing to cancer research.
Spin Interaction in Metal Complexes
- Orio et al. (2010) investigated Schiff bases similar to the target compound, analyzing their zinc bis-phenolate complexes and their magnetic properties. This study aids in understanding the spin interactions in metal complexes (Orio et al., 2010).
Inhibition of Signal Transducers in Arthritis
- A synthetic derivative of the target compound was examined for its anti-arthritic properties by inhibiting STAT3 activation, as presented in the research by Son et al. (2016).
Mechanism of Action
Target of Action
Gamma-Methoxyisoeugenol, also known as 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol or 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol, is primarily recognized as an anticoagulant agent . The primary targets of this compound are the components involved in the coagulation cascade, specifically those affecting thrombin time .
Mode of Action
The compound interacts with its targets by prolonging the thrombin time, a measure of the time it takes for a clot to form in the blood . This interaction results in an anticoagulant effect, reducing the ability of the blood to clot and thus preventing thrombosis .
Biochemical Pathways
Given its anticoagulant properties, it can be inferred that it impacts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effects of this interaction would include a reduction in clot formation and a potential prevention of conditions such as deep vein thrombosis and pulmonary embolism.
Result of Action
The primary result of Gamma-Methoxyisoeugenol’s action is a significant prolongation of thrombin time . This means that it takes longer for blood to clot, which can be beneficial in conditions where there is a risk of harmful clot formation. , another measure of blood coagulation.
properties
IUPAC Name |
2-methoxy-4-[(E)-3-methoxyprop-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-3-4-9-5-6-10(12)11(8-9)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENKNZHVXGNTP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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